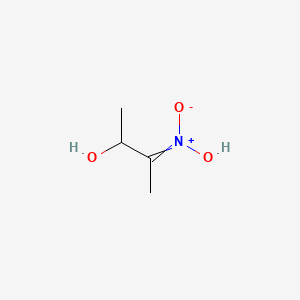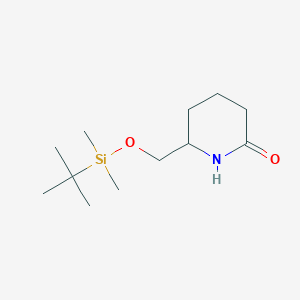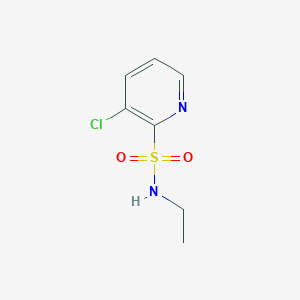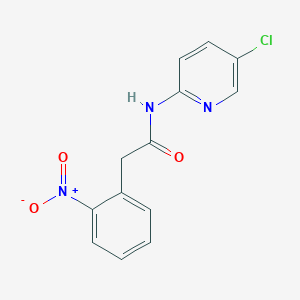
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-aminophenyl)-N-(5-chloropyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenyl)acetic acid and 5-chloropyridine-2-amine.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrophenyl and chloropyridine groups could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(2-aminophenyl)acetamide: A reduced form with an amine group instead of a nitro group.
N-(5-bromopyridin-2-yl)-2-(2-nitrophenyl)acetamide: A similar compound with a bromine atom instead of chlorine.
N-(5-chloropyridin-2-yl)-2-(4-nitrophenyl)acetamide: A positional isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H10ClN3O3 |
|---|---|
Poids moléculaire |
291.69 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-5-6-12(15-8-10)16-13(18)7-9-3-1-2-4-11(9)17(19)20/h1-6,8H,7H2,(H,15,16,18) |
Clé InChI |
JQMDQKNJZRMIEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


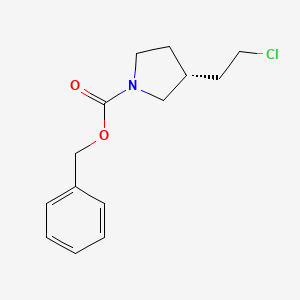

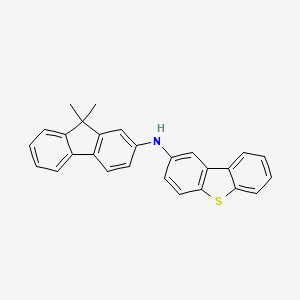
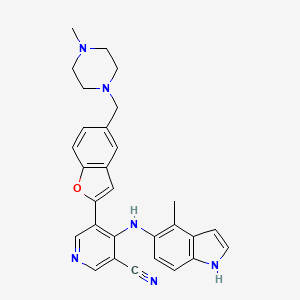
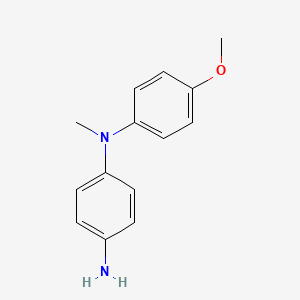

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
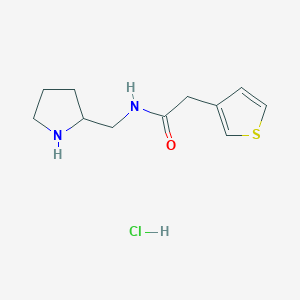
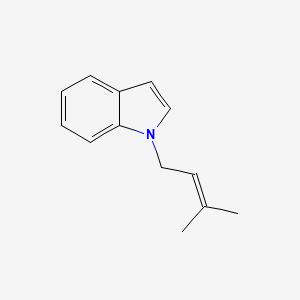
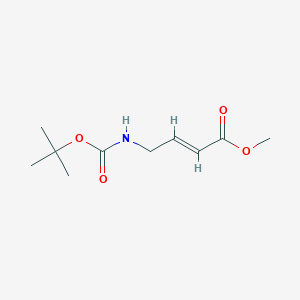
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
